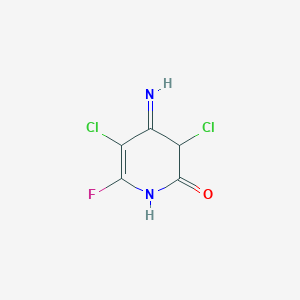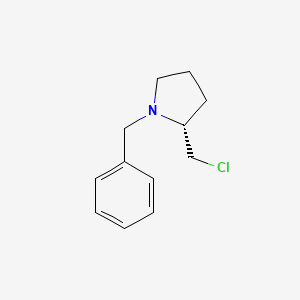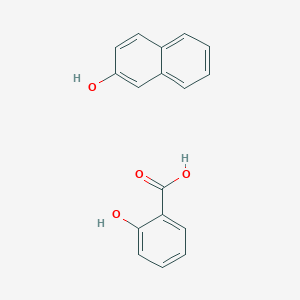
2-Isoquinolin-2-yl-1-(4-phenylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isoquinolin-2-yl-1-(4-phenylphenyl)ethanone is a chemical compound with the molecular formula C23H17NO It is known for its unique structure, which includes an isoquinoline ring and a biphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isoquinolin-2-yl-1-(4-phenylphenyl)ethanone typically involves the reaction of isoquinoline derivatives with biphenyl compounds under specific conditions. One common method involves the Friedel-Crafts acylation reaction, where isoquinoline is reacted with 4-phenylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation ensures high throughput and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isoquinolin-2-yl-1-(4-phenylphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced isoquinoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups are introduced or replaced on the isoquinoline or biphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include various isoquinoline and biphenyl derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
2-Isoquinolin-2-yl-1-(4-phenylphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Isoquinolin-2-yl-1-(4-phenylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A nitrogenous base with a similar isoquinoline structure.
Biphenyl: A compound with a similar biphenyl moiety.
Isoquinoline derivatives: Compounds with modifications on the isoquinoline ring.
Uniqueness
2-Isoquinolin-2-yl-1-(4-phenylphenyl)ethanone is unique due to its combination of isoquinoline and biphenyl structures, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H19NO |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
2-(1H-isoquinolin-2-yl)-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C23H19NO/c25-23(17-24-15-14-19-8-4-5-9-22(19)16-24)21-12-10-20(11-13-21)18-6-2-1-3-7-18/h1-15H,16-17H2 |
Clé InChI |
DVDVSHNHHPKTRV-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C=CN1CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5aH-benzo[b][1,8]naphthyridin-5-one](/img/structure/B12347014.png)



![4-[4-(Propan-2-yl)phenyl]butan-1-amine](/img/structure/B12347046.png)
![1-(2,5-difluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12347053.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12347056.png)



![(4Z)-3-(chloromethyl)-4-[(2-methoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B12347077.png)
![Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate](/img/structure/B12347087.png)
![methyl 3-{[(2Z)-7-hydroxy-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B12347097.png)
![1-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B12347104.png)
